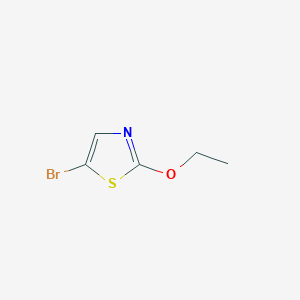

5-Bromo-2-ethoxythiazole

CAS No.: 1086382-60-6

Cat. No.: VC2651762

Molecular Formula: C5H6BrNOS

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086382-60-6 |

|---|---|

| Molecular Formula | C5H6BrNOS |

| Molecular Weight | 208.08 g/mol |

| IUPAC Name | 5-bromo-2-ethoxy-1,3-thiazole |

| Standard InChI | InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3 |

| Standard InChI Key | CTPYJNYAHWOZSV-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(S1)Br |

| Canonical SMILES | CCOC1=NC=C(S1)Br |

Introduction

Chemical Properties and Structure

Basic Information

5-Bromo-2-ethoxythiazole is identified by its CAS number 1086382-60-6. It has a molecular formula of C5H6BrNOS and a molecular weight of 208.08 g/mol . The compound is characterized by its heterocyclic structure containing both nitrogen and sulfur atoms in a five-membered ring.

Structural Features

The structure of this compound consists of a thiazole ring with specific functional groups strategically positioned:

-

A bromine atom at the 5-position

-

An ethoxy group (C2H5O-) at the 2-position

These functional groups contribute significantly to the compound's chemical reactivity, stability, and potential biological activities.

| Structural Property | Description |

|---|---|

| Molecular Formula | C5H6BrNOS |

| Molecular Weight | 208.08 g/mol |

| Exact Mass | 206.93500 |

| Functional Groups | Bromine at 5-position, Ethoxy at 2-position |

| Ring Structure | Five-membered thiazole ring |

Synthesis Methods

Common Synthetic Routes

The synthesis of 5-Bromo-2-ethoxythiazole typically involves the bromination of 2-ethoxythiazole. This process can be achieved through various synthetic pathways, often involving halogenation reactions. The specific synthetic route chosen can significantly impact the yield and purity of the final product.

Reaction Conditions

The bromination reaction is generally carried out in polar aprotic solvents under controlled conditions. The choice of solvent, reaction temperature, and catalyst can significantly affect the efficiency of the synthesis process. Precise control of these parameters is crucial for achieving high yields and minimizing the formation of unwanted by-products.

Spectroscopic Characterization

The structure of 5-Bromo-2-ethoxythiazole is typically confirmed using various spectroscopic techniques. These methods provide detailed information about the molecular structure and help verify the purity of synthesized compounds.

Common spectroscopic methods used for characterization include:

-

Electron Ionization Mass Spectrometry (EIMS)

-

High-Resolution Mass Spectrometry (HRMS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR)

-

Infrared (IR) spectroscopy

Biological Activities and Applications

Other Biological Activities

Beyond its potential as an α-glucosidase inhibitor, 5-Bromo-2-ethoxythiazole and its derivatives have demonstrated varying degrees of biological activity. These activities highlight the compound's importance in drug discovery and development efforts. The specific biological activities observed may depend on the structural modifications made to the core 5-Bromo-2-ethoxythiazole molecule.

| Hazard Category | Effect | Precautionary Measures |

|---|---|---|

| Skin Irritation (Category 2) | Causes skin irritation | Wear protective gloves; Wash thoroughly after handling |

| Eye Irritation (Category 2A) | Causes serious eye irritation | Wear eye protection; Rinse cautiously with water if exposed |

| Specific Target Organ Toxicity (Category 3) | May cause respiratory irritation | Use in well-ventilated areas; Avoid breathing vapors |

Related Compounds

5-Bromo-2-ethoxythiazole belongs to a family of thiazole derivatives with similar structures but varying functional groups. Some related compounds include:

-

2-Ethoxythiazole (lacks the bromine atom)

-

5-Bromo-2-methylthiazole (contains a methyl group instead of an ethoxy group)

-

4-Bromo-2-ethoxythiazole (bromine at the 4-position instead of the 5-position)

These structural variations can significantly alter the chemical properties and biological activities of the compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume